molecular formula C21H25N3O4S B2607176 Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate CAS No. 953206-41-2

Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate

Cat. No.: B2607176
CAS No.: 953206-41-2
M. Wt: 415.51
InChI Key: ALLZVSNPZKXUJX-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a piperidine scaffold via a urea-like acetamido bridge. The piperidine ring is substituted at the 1-position with a thiophen-2-ylmethyl group, introducing aromatic and heterocyclic diversity.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-28-21(27)16-4-6-17(7-5-16)23-20(26)19(25)22-13-15-8-10-24(11-9-15)14-18-3-2-12-29-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLZVSNPZKXUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and an amide linkage. Its molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.48 g/mol. The chemical structure is crucial for understanding its biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization of appropriate precursors.
  • Introduction of the Thiophene Moiety : Typically done via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Amide Bond Formation : Involves reacting an amine with a carboxylic acid derivative under suitable conditions.

Research indicates that compounds similar to Methyl 4-(2-oxo...) exhibit various biological activities, including:

  • Cholinesterase Inhibition : Important for Alzheimer's disease treatment by enhancing acetylcholine levels in the brain .
  • Antioxidant Properties : Compounds in this class have shown potential in reducing oxidative stress .

Case Studies

  • Alzheimer's Disease Therapy : A study demonstrated that derivatives with piperidine structures effectively inhibited both acetylcholinesterase and butyrylcholinesterase enzymes, showcasing their potential in cognitive enhancement therapies .
  • Cancer Research : Inhibitory effects on specific cancer cell lines have been documented, indicating that these compounds may disrupt cancer cell proliferation through various pathways .

Data Table: Biological Activities and Their Implications

Biological ActivityMechanismImplications
Cholinesterase InhibitionIncreases acetylcholine levelsPotential treatment for Alzheimer's disease
Antioxidant EffectsScavenges free radicalsReduces oxidative stress in cells
Cancer Cell Line InhibitionDisrupts cell proliferationPotential anti-cancer therapies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine/piperazine core, substituents, and linker groups. Below is a detailed comparison with key compounds from the literature:

Piperidine/Piperazine Derivatives with Aromatic Substituents

  • Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate (): Core Structure: Replaces the thiophen-2-ylmethyl group with a 4-phenylpiperazine moiety. Synthetic Pathway: Uses similar coupling strategies (e.g., amide bond formation) but diverges in the introduction of the piperazine ring versus thiophene-substituted piperidine.
  • Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate ():

    • Key Difference : Features a benzyl-protected piperidine and a chloroacetamido linker.
    • Reactivity : The chloro group enables nucleophilic substitution, whereas the oxo group in the target compound may favor hydrogen bonding or metabolic stability .

Benzimidazole-Linked Piperidine Derivatives

  • Compound 24 (Methyl 4-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoate) (): Structural Divergence: Incorporates a benzo[d]imidazole ring instead of the acetamido linker. Physicochemical Properties: Higher molecular weight (494.2 g/mol vs. ~450 g/mol for the target compound) and altered solubility due to the cyanophenethyl group. Synthetic Yield: 93% purity via nucleophilic substitution, suggesting comparable efficiency to the target compound’s synthesis .

Comparative Physicochemical Data

Compound Name Core Structure Substituent Molecular Weight (g/mol) Purity (%) Retention Time (min)
Target Compound Piperidine Thiophen-2-ylmethyl ~450 (estimated) N/A N/A
Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate Piperazine 4-Phenyl 381.43 N/A N/A
Compound 24 Piperidine 4-Cyanophenethyl 494.2 93 2.322

Key Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Phenyl : Thiophene’s lower electron density and smaller size compared to phenyl may reduce off-target interactions while maintaining aromatic stacking.
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s ~9.8) could influence membrane permeability and target engagement .

Metabolic Stability

  • The oxo group in the acetamido linker may resist hydrolysis better than esters or chlorides, as observed in hydrolytically stable analogs .

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